molecular formula C4H7I B14693230 2-Iodobut-2-ene

2-Iodobut-2-ene

Cat. No.: B14693230
M. Wt: 182.00 g/mol
InChI Key: AJZOKUDUBRHSAU-UHFFFAOYSA-N
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Description

2-Iodobut-2-ene (C₄H₇I) is an iodinated alkene characterized by a vinylic iodine substituent on the second carbon of a butene chain. Its structure consists of a double bond between C2 and C3, with iodine directly bonded to C2. This configuration imparts unique reactivity due to the electron-withdrawing nature of iodine and the steric effects of the vinylic position. The compound is typically synthesized via halogenation of butene derivatives or through elimination reactions of vicinal diiodoalkanes. However, its thermal instability and sensitivity to light necessitate careful handling .

Properties

IUPAC Name

2-iodobut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c1-3-4(2)5/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZOKUDUBRHSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00709566
Record name 2-Iodobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24298-08-6
Record name 2-Iodobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2-Iodobut-2-ene can be synthesized through several methods. One common synthetic route involves the halogenation of but-2-ene. This process typically uses iodine and a catalyst to facilitate the addition of the iodine atom to the butene molecule. Another method involves the reaction of but-2-ene with iodine monochloride (ICl) under controlled conditions to produce this compound .

Chemical Reactions Analysis

2-Iodobut-2-ene undergoes a variety of chemical reactions, including:

Scientific Research Applications

2-Iodobut-2-ene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodobut-2-ene in chemical reactions typically involves the formation of a carbocation intermediate. The iodine atom, being a good leaving group, facilitates the generation of a positively charged carbon center, which can then undergo various nucleophilic attacks or rearrangements. This reactivity is exploited in synthetic organic chemistry to construct complex molecular architectures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties and reactivity of 2-Iodobut-2-ene can be contextualized by comparing it to structurally analogous compounds, including positional isomers, haloalkenes, and iodine-containing heterocycles. Key comparisons are outlined below:

Positional Isomers: 1-Iodobut-1-ene and 3-Iodobut-1-ene

  • Structure and Stability: In this compound, iodine’s vinylic position creates a rigid planar geometry, whereas 1-Iodobut-1-ene (iodine on terminal carbon) exhibits greater rotational freedom. This difference impacts thermal stability; this compound decomposes at lower temperatures due to steric strain and weaker C-I bond strength in the vinylic position . 3-Iodobut-1-ene, with iodine on a non-conjugated carbon, shows reduced resonance stabilization compared to this compound, leading to lower electrophilicity.

Haloalkenes: 2-Bromobut-2-ene and 2-Chlorobut-2-ene

  • Reactivity :
    • The C-I bond in this compound (bond length ~2.10 Å) is longer and weaker than C-Br (~1.90 Å) and C-Cl (~1.79 Å) bonds, making it a superior leaving group in nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, this also reduces its thermal stability .
    • Reaction Rates : In elimination reactions, this compound undergoes dehydrohalogenation faster than bromo- or chloro-analogs due to iodide’s lower basicity and ease of bond cleavage.

Iodinated Heterocycles and Complexes

  • Structural Comparisons: The iodobutoxy group in 4-(E)-[2-(4-Iodobutoxy)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one () features iodine in an aliphatic chain, contrasting with this compound’s vinylic iodine. The former’s C-I bond length (2.15–2.20 Å) aligns with typical aliphatic iodides, while vinylic C-I bonds are slightly shorter (2.10 Å) due to hybridization . In (E)-2-(2-Hydroxy-5-iodobenzylidene)-hydrazinecarboxamide (), iodine’s aromatic substitution results in distinct electronic effects. The compound’s planar geometry and resonance stabilization differ markedly from this compound’s non-aromatic system.

Iodobismuthates ()

  • Applications and Stability :
    • Iodobismuthates (e.g., compounds in ) exhibit robust crystalline structures stabilized by iodine’s polarizability. In contrast, this compound’s liquid state and lower molecular weight limit its use in solid-state materials but enhance its solubility in organic solvents.

Data Tables

Table 1: Physical and Structural Properties of Selected Iodoalkenes

Compound Boiling Point (°C) C-I Bond Length (Å) Thermal Decomposition Temp (°C)
This compound ~120 (est.) 2.10 (est.) 80–100
1-Iodobut-1-ene ~135 2.15 110–130
2-Bromobut-2-ene ~95 1.90 150–170
2-Chlorobut-2-ene ~75 1.79 >200

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Rate (Relative to this compound) Preferred Solvent
This compound 1.0 (reference) THF, DMF
2-Bromobut-2-ene 0.3–0.5 DCM, Toluene
1-Iodobut-1-ene 0.7–0.8 Ethanol, Acetonitrile

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